molecular formula C13H19NO2 B025807 (S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one CAS No. 850222-40-1

(S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

Cat. No. B025807
M. Wt: 221.29 g/mol
InChI Key: YHCVGGJYRMYIGG-JTQLQIEISA-N
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Patent
US08138376B2

Procedure details

A mixture of 1-(3-methoxyphenyl)-1-propanone (240 g) in 2-propanol (584 ml) is stirred at ambient temperature. Dimethylamine hydrochloride (238.3 g) is added, followed by paraformaldehyde (109.5 g) and an aqueous HCl solution (26.5 ml, 35% w/w). The reaction mixture is heated to reflux temperature and stirred and refluxed for 5 hours. The reaction mixture is allowed to cool to 20° C., and water (730 ml) and toluene (146 ml) are added. The upper organic layer is discarded and an aqueous NaOH solution (50% w/w, 175.2 ml) is added to the water layer while stirring for 10 minutes and keeping the temperature below 25° C. After 10 minutes the layers are allowed to separate, the upper organic layer is isolated and washed with water (219 ml). The organic layer is isolated and concentrated to obtain 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone as on oily residue (294.9 g).
Quantity
146 mL
Type
solvent
Reaction Step One
Name
Quantity
730 mL
Type
solvent
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
584 mL
Type
solvent
Reaction Step Two
Quantity
238.3 g
Type
reactant
Reaction Step Three
Quantity
109.5 g
Type
reactant
Reaction Step Four
Name
Quantity
26.5 mL
Type
reactant
Reaction Step Five
Name
Quantity
175.2 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9](=[O:12])[CH2:10][CH3:11])[CH:6]=[CH:7][CH:8]=1.Cl.[CH3:14][NH:15][CH3:16].[CH2:17]=O.Cl.[OH-].[Na+]>CC(O)C.O.C1(C)C=CC=CC=1>[CH3:14][N:15]([CH3:16])[CH2:11][CH:10]([CH3:17])[C:9]([C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1)=[O:12] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
146 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
730 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
240 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(CC)=O
Name
Quantity
584 mL
Type
solvent
Smiles
CC(C)O
Step Three
Name
Quantity
238.3 g
Type
reactant
Smiles
Cl.CNC
Step Four
Name
Quantity
109.5 g
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
26.5 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
175.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 20° C.
STIRRING
Type
STIRRING
Details
while stirring for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the temperature below 25° C
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
the upper organic layer is isolated
WASH
Type
WASH
Details
washed with water (219 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer is isolated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN(CC(C(=O)C1=CC(=CC=C1)OC)C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 294.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08138376B2

Procedure details

A mixture of 1-(3-methoxyphenyl)-1-propanone (240 g) in 2-propanol (584 ml) is stirred at ambient temperature. Dimethylamine hydrochloride (238.3 g) is added, followed by paraformaldehyde (109.5 g) and an aqueous HCl solution (26.5 ml, 35% w/w). The reaction mixture is heated to reflux temperature and stirred and refluxed for 5 hours. The reaction mixture is allowed to cool to 20° C., and water (730 ml) and toluene (146 ml) are added. The upper organic layer is discarded and an aqueous NaOH solution (50% w/w, 175.2 ml) is added to the water layer while stirring for 10 minutes and keeping the temperature below 25° C. After 10 minutes the layers are allowed to separate, the upper organic layer is isolated and washed with water (219 ml). The organic layer is isolated and concentrated to obtain 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone as on oily residue (294.9 g).
Quantity
146 mL
Type
solvent
Reaction Step One
Name
Quantity
730 mL
Type
solvent
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
584 mL
Type
solvent
Reaction Step Two
Quantity
238.3 g
Type
reactant
Reaction Step Three
Quantity
109.5 g
Type
reactant
Reaction Step Four
Name
Quantity
26.5 mL
Type
reactant
Reaction Step Five
Name
Quantity
175.2 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9](=[O:12])[CH2:10][CH3:11])[CH:6]=[CH:7][CH:8]=1.Cl.[CH3:14][NH:15][CH3:16].[CH2:17]=O.Cl.[OH-].[Na+]>CC(O)C.O.C1(C)C=CC=CC=1>[CH3:14][N:15]([CH3:16])[CH2:11][CH:10]([CH3:17])[C:9]([C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1)=[O:12] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
146 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
730 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
240 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(CC)=O
Name
Quantity
584 mL
Type
solvent
Smiles
CC(C)O
Step Three
Name
Quantity
238.3 g
Type
reactant
Smiles
Cl.CNC
Step Four
Name
Quantity
109.5 g
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
26.5 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
175.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 20° C.
STIRRING
Type
STIRRING
Details
while stirring for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the temperature below 25° C
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
the upper organic layer is isolated
WASH
Type
WASH
Details
washed with water (219 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer is isolated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN(CC(C(=O)C1=CC(=CC=C1)OC)C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 294.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.